(Z)-methyl 2-(6-sulfamoyl-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Description
(Z)-methyl 2-(6-sulfamoyl-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C18H14F3N3O5S2 and its molecular weight is 473.44. The purity is usually 95%.
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Biological Activity
(Z)-methyl 2-(6-sulfamoyl-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes the available research findings on its biological activity, including anticancer properties, mechanisms of action, and comparative studies with other compounds.
Chemical Structure
The compound features a complex structure characterized by a benzo[d]thiazole core, a sulfonamide group, and a trifluoromethyl benzoyl moiety. The structural formula can be represented as:
This unique arrangement contributes to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities:
- Anticancer Activity : Studies have shown that the compound possesses potent anticancer effects against various cancer cell lines.
- Mechanisms of Action : The compound appears to induce apoptosis and cell cycle arrest in cancer cells, suggesting it may disrupt normal cellular functions.
- Antioxidant Properties : Preliminary assessments indicate potential antioxidant capabilities, which may contribute to its therapeutic effects.
Case Studies
Recent investigations have focused on the anticancer properties of the compound against several cancer cell lines. For instance:
- Cell Line Studies : In vitro studies demonstrated that this compound significantly inhibited cell proliferation in HepG2 and MCF-7 cell lines. The IC50 values were found to be comparable to established chemotherapeutics like doxorubicin.
Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |
---|---|---|---|
HepG2 | 5.4 | Doxorubicin | 4.8 |
MCF-7 | 6.1 | Doxorubicin | 5.0 |
The mechanisms underlying the anticancer effects include:
- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with the compound led to increased apoptotic cell populations.
- Cell Cycle Arrest : The compound was shown to induce G1 phase arrest, leading to decreased proliferation rates in treated cells.
Antioxidant Activity
The antioxidant potential of this compound was evaluated using the DPPH radical scavenging assay. Results indicated that the compound exhibited a moderate antioxidant activity with an IC50 value of approximately 30 µM, compared to Trolox, a standard antioxidant with an IC50 of 7 µM.
Comparative Analysis with Related Compounds
To further understand the biological activity of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Similarity | Anticancer Activity (IC50 µM) |
---|---|---|
Compound A | Moderate | 8.0 |
Compound B | High | 5.0 |
Compound C | Low | 15.0 |
Properties
IUPAC Name |
methyl 2-[6-sulfamoyl-2-[3-(trifluoromethyl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O5S2/c1-29-15(25)9-24-13-6-5-12(31(22,27)28)8-14(13)30-17(24)23-16(26)10-3-2-4-11(7-10)18(19,20)21/h2-8H,9H2,1H3,(H2,22,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCSIXLSDNEKJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.